3-Chloro-2,6-difluoroisonicotinonitrile
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Overview
Description
3-Chloro-2,6-difluoroisonicotinonitrile is an organic compound with the molecular formula C6H2ClF2N It is a derivative of isonicotinonitrile, where the hydrogen atoms at positions 3, 2, and 6 are replaced by chlorine and fluorine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,6-difluoroisonicotinonitrile typically involves the chlorination and fluorination of isonicotinonitrile. One common method includes the reaction of 2,6-difluoroisonicotinonitrile with a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at a temperature range of 0-50°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures a higher yield and purity of the compound. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,6-difluoroisonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isonicotinonitrile derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Chloro-2,6-difluoroisonicotinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological processes.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2,6-difluoroisonicotinonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloroisonicotinonitrile
- 3-Chloro-2,6-difluorophenol
- 3-Chloro-2,6-difluorophenylboronic acid
Uniqueness
3-Chloro-2,6-difluoroisonicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds.
Properties
CAS No. |
52208-57-8 |
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Molecular Formula |
C6HClF2N2 |
Molecular Weight |
174.53 g/mol |
IUPAC Name |
3-chloro-2,6-difluoropyridine-4-carbonitrile |
InChI |
InChI=1S/C6HClF2N2/c7-5-3(2-10)1-4(8)11-6(5)9/h1H |
InChI Key |
JRKGUJVCBSYHLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=C1F)F)Cl)C#N |
Origin of Product |
United States |
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